![molecular formula C17H16N4O2 B5578034 2-(1H-benzimidazol-1-yl)-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B5578034.png)
2-(1H-benzimidazol-1-yl)-N'-(4-methoxybenzylidene)acetohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the formation of a Schiff base through the condensation of benzimidazole with an aldehyde or ketone. This process may be followed by reactions such as cyclization, substitution, and hydrazide formation to achieve the desired compound. For instance, Salahuddin et al. (2014) utilized o-phenylenediamine and naphthene-1-acetic acid as starting materials through a series of steps to obtain related benzimidazole acetohydrazide derivatives, showcasing the complexity and versatility of synthetic routes in the creation of these compounds (Salahuddin et al., 2014).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including 2-(1H-Benzimidazol-1-yl)-N'-(4-methoxybenzylidene)acetohydrazide, is characterized by X-ray crystallography and spectroscopic methods. These techniques provide insights into the compound's conformation, bond lengths, angles, and overall geometry. For example, the crystal structure analysis of related compounds reveals the arrangement of molecules in the solid state and the presence of intramolecular and intermolecular hydrogen bonding, contributing to the compound's stability and reactivity (Quoc et al., 2019).
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-23-14-8-6-13(7-9-14)10-19-20-17(22)11-21-12-18-15-4-2-3-5-16(15)21/h2-10,12H,11H2,1H3,(H,20,22)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJJVBHMHFGBIR-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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